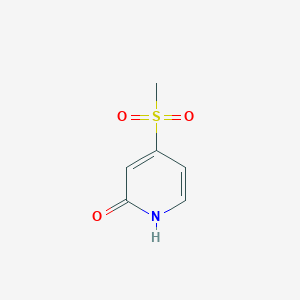

4-(Methylsulfonyl)pyridin-2(1H)-one

Description

Significance of the Pyridin-2(1H)-one Core in Heterocyclic Chemistry

The pyridin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry. startbioscience.com.brcore.ac.uk This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thus exhibiting a broad range of pharmacological activities. These activities span from antitumor and antimicrobial to anti-inflammatory and cardiotonic effects. core.ac.ukgoogle.com

The versatility of the pyridin-2(1H)-one core stems from several key features. Structurally, it possesses both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) sites, allowing for diverse interactions with biological macromolecules. startbioscience.com.brgoogle.com Furthermore, the pyridinone ring can act as a bioisostere for various other chemical groups like amides, phenols, and other aromatic systems, enabling chemists to fine-tune the properties of a molecule. startbioscience.com.br The synthesis of this core is well-documented, with numerous established condensation reactions allowing for the manipulation of its physicochemical properties, such as polarity and lipophilicity. startbioscience.com.brnih.gov This synthetic accessibility makes it an attractive building block in drug discovery and the development of new functional materials.

Role of the Methylsulfonyl Moiety in Molecular Design and Biological Investigations

The methylsulfonyl group (–SO₂CH₃) is a powerful and strategic tool in molecular design, particularly within medicinal chemistry. nih.gov Its inclusion in a molecular structure can profoundly influence the compound's properties and biological interactions.

Key attributes of the methylsulfonyl moiety include:

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, enhancing the binding affinity of a molecule to its biological target.

Improved Physicochemical Properties: As a polar, electron-withdrawing group, it can increase the solubility of a compound and modulate its acid-base properties. This is crucial for improving a drug candidate's pharmacokinetic profile.

Metabolic Stability: The sulfonyl group is generally stable to metabolic degradation, which can increase the half-life of a drug in the body. nih.gov

Bioisosterism: It can serve as a bioisostere for other functional groups, such as carbonyls or phosphates, allowing for structural modifications that may enhance activity or reduce side effects.

The incorporation of a methylsulfonyl group has been a successful strategy in the development of various therapeutic agents, including selective COX-2 inhibitors and other anti-inflammatory and anticancer agents. nih.govmyskinrecipes.com

Overview of Research Directions for 4-(Methylsulfonyl)pyridin-2(1H)-one

While dedicated research focused solely on 4-(Methylsulfonyl)pyridin-2(1H)-one is not yet extensive, its chemical structure suggests several promising avenues for future investigation. The combination of the biologically active pyridin-2(1H)-one core with the property-enhancing methylsulfonyl group creates a molecule with significant potential.

Potential research directions could include:

Synthesis of Novel Derivatives: The pyridinone ring offers multiple sites for further functionalization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Investigation as a Kinase Inhibitor: The pyridinone scaffold is a known hinge-binding motif for many protein kinases. startbioscience.com.br The properties of the methylsulfonyl group could be leveraged to target specific kinases implicated in diseases like cancer.

Development of Anti-inflammatory Agents: Given that both the pyridinone core and methylsulfonyl-containing compounds have been independently explored for anti-inflammatory properties, 4-(Methylsulfonyl)pyridin-2(1H)-one and its derivatives are logical candidates for evaluation in inflammatory disease models. nih.gov

Antimicrobial Research: The broad antimicrobial activity of pyridinone derivatives suggests that this compound could be explored for new antibacterial or antifungal applications. core.ac.uk

The following table summarizes the documented biological activities of various substituted pyridin-2(1H)-one derivatives, illustrating the potential therapeutic areas for which compounds like 4-(Methylsulfonyl)pyridin-2(1H)-one could be relevant.

Table 2: Examples of Biological Activities of Substituted Pyridin-2(1H)-one Derivatives

| Derivative Class | Biological Activity | Reference |

|---|---|---|

| 3,5-disubstituted pyridin-2(1H)-ones | Analgesic (Anti-allodynic) | nih.gov |

| Pyrrolopyridine-pyridinones | Met Kinase Inhibition | startbioscience.com.br |

| 4-cycloalkyloxypyridin-2(1H)-ones | Anti-HIV-1 Activity | core.ac.uk |

| Quinazoline-conjugated pyridinones | Antitumor | google.com |

| General Pyridinone Derivatives | Antimicrobial, Anti-inflammatory | core.ac.uk |

Note: This table shows activities for related compound classes, not for 4-(Methylsulfonyl)pyridin-2(1H)-one itself.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-11(9,10)5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTYRBMJCDBHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=O)NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylsulfonyl Pyridin 2 1h One and Analogous Structures

Direct Synthesis of 4-(Methylsulfonyl)pyridin-2(1H)-one

The direct synthesis of 4-(methylsulfonyl)pyridin-2(1H)-one is not extensively detailed in dedicated literature. However, its preparation can be logically inferred from standard and emerging methodologies for the synthesis of heteroaromatic sulfones.

The most established and conventional strategy for synthesizing aryl or heteroaryl sulfones involves a two-step process: the introduction of a thioether group, followed by its oxidation.

Thioether Formation and Subsequent Oxidation: This common pathway would begin with the synthesis of a 4-(methylthio)pyridin-2(1H)-one intermediate. This precursor could then be oxidized to the target sulfone. While various methods exist for introducing the methylthio group, the subsequent oxidation is a standard transformation. A range of oxidizing agents can be employed for the conversion of the sulfide (B99878) to the sulfone, with the choice of reagent depending on the substrate's sensitivity and desired reaction conditions.

| Oxidizing Agent | Description |

| m-CPBA | meta-Chloroperoxybenzoic acid is a widely used reagent for the oxidation of sulfides to sulfones. |

| Hydrogen Peroxide (H₂O₂) with Catalysts | Systems using H₂O₂ in combination with catalysts like tantalum carbide or niobium carbide can provide high yields and selectivity for sulfones. |

| Urea-Hydrogen Peroxide | A stable and easy-to-handle solid adduct that can efficiently oxidize sulfides to sulfones, often without over-oxidation. |

This two-step approach, while reliable, involves multiple synthetic operations and the handling of potentially malodorous sulfur reagents.

Modern synthetic chemistry aims to improve efficiency by minimizing steps, often through direct C-H functionalization. These emerging strategies provide a more direct route to sulfonylated pyridines.

Direct C-H Sulfonylation: A significant advancement is the direct C-H sulfonylation of the pyridine (B92270) ring, which avoids the need for pre-functionalized starting materials like halo-pyridines. chemistryviews.orgchemrxiv.orgresearchgate.net This approach typically involves the activation of the pyridine ring, making it susceptible to nucleophilic attack by a sulfinate salt. chemrxiv.orgresearchgate.net For instance, pyridine can be activated with triflic anhydride (Tf₂O), followed by the base-mediated addition of a sulfinate. chemrxiv.org The choice of base can influence the regioselectivity of the sulfonylation, with certain bases favoring substitution at the C4 position. chemistryviews.orgchemrxiv.org This method offers a modular and more atom-economical pathway to C4-sulfonylated pyridines. chemistryviews.org

Three-Component Sulfonylation: Further extending the modularity, methods have been developed that construct the sulfonylated pyridine from three separate building blocks. chemistryviews.org This can involve using a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which reacts with an organometallic reagent and an activated pyridine to form the target sulfone. chemistryviews.org These emerging techniques represent the forefront of pyridine functionalization, offering streamlined access to complex derivatives. researchgate.net

Synthesis of the Pyridin-2(1H)-one Core Structure

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous methods for its synthesis. These can be broadly categorized into cyclization reactions, palladium-catalyzed approaches, and multicomponent strategies.

Building the pyridin-2(1H)-one ring from acyclic precursors via intramolecular cyclization is a foundational and versatile strategy.

Enamine and Enaminone Cyclization: One common approach involves the cyclization of enamines or related intermediates. For example, reaction adducts formed from the nucleophilic vinylic substitution of 3-dimethylamino-2-formyl acrylonitrile can be treated with aromatic amines to yield enamines. nih.gov These intermediates subsequently cyclize in the presence of a base to furnish the final pyridin-2(1H)-one derivatives. nih.gov Similarly, amides of β-enamino ketones are effective precursors. The intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamides in a basic medium leads directly to the formation of substituted 4,6-dimethylpyridin-2(1H)-ones. osi.lv

| Precursor Type | Reaction Description | Resulting Structure |

| Enamines from Acrylonitrile Adducts | Base-mediated intramolecular cyclization of an enamine intermediate. nih.gov | Polyfunctionalized Pyridin-2(1H)-ones |

| Amides of β-Enamino Ketones | Base-mediated intramolecular cyclization of an activated amide. osi.lv | 3-Substituted 4,6-Dimethylpyridin-2(1H)-ones |

Palladium catalysis offers powerful tools for the construction of complex heterocyclic systems. While palladium-catalyzed functionalization of existing pyridinone rings is common, its use in the de novo synthesis of the core via cycloaddition is more specialized.

A notable modern example involves a palladium-catalyzed aerobic oxidative dicarbonation reaction. nih.gov In this method, readily available N-(furan-2-ylmethyl) alkyne amides undergo a cascade reaction with coupling partners like acrylates or styrenes. nih.gov The palladium catalyst orchestrates a complex sequence involving the activation of the alkyne and subsequent cyclization that incorporates carbon nucleophiles from both the furan ring and the alkene partner, ultimately constructing the highly functionalized 2-pyridone structure. nih.gov This step-economical process provides a mild route to conjugated 2-pyridones that would be difficult to access through traditional means. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural features from all components, are highly efficient for generating molecular diversity. researchgate.netbohrium.comnih.gov The pyridin-2(1H)-one core is particularly amenable to synthesis via MCRs.

These reactions are valued for their operational simplicity, high atom economy, and ability to rapidly build complex molecular scaffolds from simple starting materials. bohrium.comekb.egacs.org A variety of substrates can be employed in these one-pot syntheses.

| Reaction Type | Reactants | Catalyst/Conditions |

| Four-Component Reaction | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Microwave irradiation in ethanol acs.org |

| Sequential Three-Component Reaction | 3-Formylchromone, Meldrum's acid, various amines | Sequential addition, base-mediated cyclization researchgate.net |

| Three-Component Reaction | Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine in refluxing ethanol nih.gov |

These strategies are particularly powerful in combinatorial chemistry and drug discovery, where the ability to quickly generate libraries of related compounds is essential. researchgate.netnih.gov The use of green methodologies, such as microwave assistance or the use of aqueous solvents, further enhances the appeal of MCRs for pyridine synthesis. bohrium.comacs.org

Transformations of Precursors to Pyridin-2(1H)-one Frameworks

The construction of the pyridin-2(1H)-one ring is a critical step that can be achieved through several synthetic routes, often involving the cyclization of open-chain precursors. One-pot multicomponent reactions are particularly efficient for creating polysubstituted dihydropyridones, which can serve as precursors to the aromatic pyridinone system. For instance, a reaction involving cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium acetate can yield highly functionalized dihydropyridone derivatives. nih.gov

Another versatile approach involves the reaction of readily available enaminones with malononitrile in ethanol at room temperature, which provides a facile and efficient route to substituted pyridin-2(1H)-ones in high yields. researchgate.net The resulting pyridinone ring can then be further modified. Additionally, the synthesis can start from existing pyridine structures. For example, 4-nitropyridine-N-oxide can be converted into a pyridinone through a sequence of acetylization and elimination reactions. nih.gov The use of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) as synthetic precursors is also a notable strategy, as these intermediates can be converted to aromatic pyridines, demonstrating the versatility of this heterocyclic core in building more complex molecules. nih.gov

Introduction and Derivatization of the Methylsulfonyl Group

The introduction of the methylsulfonyl group at the C4-position of the pyridin-2(1H)-one ring is a key transformation that can be accomplished through various methods. The two primary strategies involve the oxidation of a pre-installed methylthio group or the direct sulfonylation of the pyridine or pyridinone ring.

A common and effective method for synthesizing 4-(methylsulfonyl)pyridin-2(1H)-one derivatives is the oxidation of a corresponding 4-(methylthio)pyridin-2(1H)-one precursor. This transformation is typically achieved using a strong oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose. The reaction involves treating the methylthio compound with m-CPBA in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2). acs.org The sulfide is oxidized first to a sulfoxide (B87167) and then to the desired sulfone. This two-step oxidation process provides a reliable route to the methylsulfonyl group. acs.org

| Precursor | Oxidizing Agent | Solvent | Product | Yield |

| 2-(Methylthio)pyrido[3,4-d]pyrimidine derivative | m-CPBA | CH2Cl2 | 2-(Methylsulfonyl)pyrido[3,4-d]pyrimidine derivative | 28% |

| 3-Methyl-1-(6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidin-8-yl)azetidine-3-carbonitrile | m-CPBA | CH2Cl2 | 3-Methyl-1-(6-methyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidin-8-yl)azetidine-3-carbonitrile | Not Specified |

This table presents examples of oxidation reactions on analogous pyridopyrimidine structures as detailed in the literature. acs.org

Direct sulfonylation of the pyridine ring offers an alternative and modular approach to introduce the sulfonyl group. A significant challenge in the direct C-H functionalization of pyridine is controlling the regioselectivity. d-nb.info Recent advancements have established protocols for the C4-selective sulfonylation of pyridines. chemistryviews.org This method involves the activation of the pyridine ring with triflic anhydride (Tf2O), followed by a base-mediated addition of a sulfinic acid salt, such as sodium methanesulfinate (B1228633), and subsequent re-aromatization. d-nb.info

The choice of base and solvent has been found to be crucial in directing the sulfonylation to the C4 position. For example, using N-methylpiperidine as the base in chloroform (CHCl3) has been shown to achieve high regioselectivity for C4-sulfonylation. d-nb.infochemistryviews.org This one-pot protocol provides a streamlined synthesis of C4-sulfonylated pyridines from simple, un-functionalized pyridine precursors. d-nb.info While this method is demonstrated on pyridine itself, the principles are applicable to the synthesis of precursors for 4-(methylsulfonyl)pyridin-2(1H)-one.

| Pyridine Substrate | Sulfinating Agent | Base | Solvent | Regioselectivity (C4:C2) |

| Pyridine | Sodium p-toluenesulfinate | N-Methylpiperidine | CHCl3 | 83:17 |

| Pyridine | Sodium p-toluenesulfinate | DABCO | CH2Cl2 | 70:30 |

This table illustrates the influence of base and solvent on the regioselectivity of pyridine sulfonylation, as reported in studies on C-H functionalization. d-nb.info

Green Chemistry Principles in the Synthesis of 4-(Methylsulfonyl)pyridin-2(1H)-one Derivatives

The application of green chemistry principles to the synthesis of pharmaceutical compounds, including 4-(methylsulfonyl)pyridin-2(1H)-one and its analogs, is of increasing importance. amazonaws.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Several aspects of the synthetic methodologies for pyridinone derivatives align with green chemistry approaches. The use of one-pot, multicomponent reactions is a prime example of waste prevention and atom economy, as it combines several synthetic steps without isolating intermediates, thereby reducing solvent use and purification needs. rasayanjournal.co.in The development of catalytic methods, such as using L-proline as a catalyst for pyridinone synthesis, aligns with the principle of catalysis, which advocates for the use of catalytic reagents over stoichiometric ones. nih.gov

Furthermore, the selection of solvents is a key consideration in green chemistry. unibo.it Efforts to replace hazardous solvents with more environmentally benign alternatives are ongoing. For instance, the use of ethanol as a solvent in some pyridinone syntheses is a step towards greener processes. researchgate.net Microwave-assisted and ultrasound-promoted syntheses are other green techniques that can reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.net The development of solvent-free reaction conditions represents an ideal scenario from a green chemistry perspective, minimizing pollution and enhancing safety. amazonaws.comnih.gov By integrating these principles, the synthesis of 4-(methylsulfonyl)pyridin-2(1H)-one derivatives can be made more sustainable and environmentally friendly. ethernet.edu.et

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylsulfonyl Pyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of 4-(methylsulfonyl)pyridin-2(1H)-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methyl group.

The pyridinone ring has three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electron-donating effect of the nitrogen atom in the pyridinone tautomer. The methyl group of the methylsulfonyl substituent would appear as a singlet, typically in the range of δ 3.0-3.5 ppm. The protons on the pyridine ring would likely appear as multiplets in the aromatic region (δ 6.0-9.0 ppm). The NH proton of the pyridinone ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Methylsulfonyl)pyridin-2(1H)-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (sulfonyl) | ~3.1 | Singlet |

| H-3 | ~6.5 | Doublet |

| H-5 | ~7.8 | Doublet |

| H-6 | ~7.6 | Doublet of doublets |

| NH | Variable | Broad Singlet |

Note: These are predicted values based on the analysis of similar structures and may not represent exact experimental values.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-(methylsulfonyl)pyridin-2(1H)-one will give a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show six signals. The carbonyl carbon (C-2) of the pyridinone ring will appear significantly downfield, typically in the range of δ 160-170 ppm. The carbon atoms of the pyridine ring (C-3, C-4, C-5, C-6) will resonate in the aromatic region (δ 100-150 ppm), with their specific shifts influenced by the substituents. The carbon of the methyl group attached to the sulfonyl group will appear upfield, generally around δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Methylsulfonyl)pyridin-2(1H)-one

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (sulfonyl) | ~42 |

| C-3 | ~110 |

| C-4 | ~145 |

| C-5 | ~120 |

| C-6 | ~135 |

| C-2 (C=O) | ~162 |

Note: These are predicted values based on the analysis of similar structures and may not represent exact experimental values.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique to establish long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the methyl protons and the C-4 carbon would confirm the position of the methylsulfonyl group. Correlations between the ring protons and the various ring carbons would solidify the assignment of the aromatic system.

¹⁵N NMR: Nitrogen-15 NMR could provide information about the nitrogen atom in the pyridinone ring. The chemical shift of the nitrogen would be characteristic of a pyridinone system.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 4-(methylsulfonyl)pyridin-2(1H)-one is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the pyridinone ring is expected around 1650-1690 cm⁻¹. The S=O stretching vibrations of the sulfonyl group will appear as two strong bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). The N-H stretching vibration of the pyridone ring would be observed as a broad band in the region of 3000-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Table 3: Key Predicted IR Absorption Bands for 4-(Methylsulfonyl)pyridin-2(1H)-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3000-3400 | Broad, Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=O Stretch | 1650-1690 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| S=O Asymmetric Stretch | 1300-1350 | Strong |

| S=O Symmetric Stretch | 1140-1160 | Strong |

Note: These are predicted values based on characteristic group frequencies and may not represent exact experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 4-(methylsulfonyl)pyridin-2(1H)-one (C₆H₇NO₃S), the molecular weight is 173.19 g/mol . In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 174.2. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would likely involve the loss of the methylsulfonyl group or parts of it. For example, the loss of SO₂ (64 Da) or the entire CH₃SO₂ group (79 Da) could be observed.

Table 4: Predicted Mass Spectrometry Data for 4-(Methylsulfonyl)pyridin-2(1H)-one

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 174.2 | Protonated molecule |

| [M-SO₂]+H]⁺ | 110.2 | Loss of sulfur dioxide |

| [M-CH₃SO₂]+H]⁺ | 95.2 | Loss of methylsulfonyl group |

Note: These are predicted fragmentation patterns and may vary depending on the ionization method and conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 4-(methylsulfonyl)pyridin-2(1H)-one is expected to show absorption maxima characteristic of a substituted pyridinone system. The conjugated π-system of the pyridinone ring will give rise to π → π* transitions. The presence of the sulfonyl group and the carbonyl group will influence the position and intensity of these absorptions. Typically, pyridinone derivatives show strong absorptions in the range of 250-350 nm.

Single Crystal X-ray Diffraction for Definitive Structural Determination

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific single-crystal X-ray diffraction data for the compound 4-(Methylsulfonyl)pyridin-2(1H)-one. Therefore, a detailed analysis of its crystal structure, including unit cell parameters, space group, and precise bond lengths and angles, cannot be provided at this time.

While the definitive crystal structure of 4-(Methylsulfonyl)pyridin-2(1H)-one remains to be determined and reported, the scientific community has extensively studied the crystallography of related heterocyclic compounds containing sulfonyl and pyridinone moieties. These studies offer valuable insights into the potential structural characteristics and intermolecular interactions that might be expected in the title compound.

For instance, the crystal structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine has been elucidated. asianpubs.org This compound, while differing in the core heterocyclic ring, shares the methylsulfonyl group attached to a nitrogen-containing aromatic system. The analysis of its crystal structure revealed a monoclinic space group C2/c with specific unit cell parameters. asianpubs.org The study highlighted how the molecules are linked through C-H···O and C-H···N hydrogen bonding interactions, forming a three-dimensional supramolecular network. asianpubs.org

Similarly, investigations into various pyridine derivatives provide a basis for understanding the potential packing and hydrogen bonding motifs. The pyridin-2(1H)-one tautomer is known to form strong intermolecular N-H···O hydrogen bonds, leading to the formation of dimeric or catemeric structures in the solid state. The presence of the electron-withdrawing methylsulfonyl group at the 4-position would influence the electron distribution within the pyridinone ring, likely affecting the strength and geometry of these hydrogen bonds.

Although direct experimental data for 4-(Methylsulfonyl)pyridin-2(1H)-one is unavailable, theoretical modeling and computational chemistry could serve as powerful tools to predict its three-dimensional structure and crystal packing. Such in silico studies, however, await experimental validation through single-crystal X-ray diffraction for definitive structural confirmation.

Reactivity and Derivatization Strategies for 4 Methylsulfonyl Pyridin 2 1h One

Alkylation Reactions (O- and N-Alkylation)

The pyridin-2(1H)-one core of 4-(methylsulfonyl)pyridin-2(1H)-one possesses two primary sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The regioselectivity of this reaction is highly dependent on the reaction conditions, including the nature of the base, the solvent, and the alkylating agent.

Alkylation of 2-pyridones often yields a mixture of both N- and O-alkylated products. nih.govacs.org The outcome can be directed towards a specific isomer by carefully selecting the reaction parameters. For instance, the use of an alkali metal salt of the pyridone in a polar aprotic solvent like dimethylformamide (DMF) typically favors the formation of the N-alkylated product. nih.gov Conversely, employing a silver salt of the pyridone in a nonpolar solvent such as benzene (B151609) has been reported to yield the O-alkylated product exclusively. nih.gov

A common method for achieving O-alkylation involves treating the pyridone with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetone. nih.gov This approach leads to the formation of 2-alkoxypyridine derivatives, effectively aromatizing the pyridone ring. nih.gov

More advanced and selective methods for N-alkylation have also been developed. A notable example is the palladium(II)-catalyzed intermolecular hydroamination of alkenes, which provides a regioselective route to N-alkylated 2-pyridones. researchgate.net This method demonstrates high functional group tolerance and can be applied to a variety of aza-heterocycles. researchgate.net

Table 1: Regioselectivity in Alkylation of Pyridin-2-one Derivatives This table summarizes general conditions influencing the outcome of alkylation reactions on the pyridin-2-one scaffold.

| Reaction Condition | Favored Product | Rationale | Reference |

|---|---|---|---|

| Alkali metal salt (e.g., Na+, K+) in polar aprotic solvent (e.g., DMF) | N-Alkylation | The dissociated "hard" cation coordinates with the "hard" oxygen atom, leaving the "softer" nitrogen atom more available for nucleophilic attack. | nih.gov |

| Silver salt (Ag+) in nonpolar solvent (e.g., Benzene) | O-Alkylation | The "soft" silver cation coordinates preferentially with the "soft" nitrogen atom, directing the alkylating agent to the oxygen atom. | nih.gov |

| Alkyl halide with K2CO3 in Acetone | O-Alkylation | This set of conditions often leads to the thermodynamically stable aromatic O-alkylated product. | nih.gov |

| Pd(OAc)2 catalyst with alkenes | N-Alkylation | Catalytic cycle involving a bidentate directing group on the pyridone nitrogen facilitates selective hydroamination at the N-position. | researchgate.net |

Nucleophilic Substitution Patterns

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). For pyridines and related heterocycles, these reactions occur with high regioselectivity at the positions ortho and para (C2 and C4) to the ring nitrogen. quimicaorganica.orgstackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate formed upon nucleophilic attack at these positions. stackexchange.com

In the case of 4-(methylsulfonyl)pyridin-2(1H)-one, the potent electron-withdrawing sulfonyl group at the C4 position significantly activates the ring towards nucleophilic attack. This electronic feature, combined with the inherent reactivity of the pyridine nucleus, makes the C4 and C2 positions prime targets for substitution reactions, assuming a suitable leaving group is present at one of these positions.

Cycloaddition Reactions Involving the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one ring system can participate in cycloaddition reactions, most notably as a diene component in [4+2] Diels-Alder reactions. researchgate.netnih.gov However, due to their partial aromatic character, 2-pyridones are often considered reluctant dienes. nih.gov The reactivity in these cycloadditions is influenced by substituents on the ring. The electron-withdrawing 4-methylsulfonyl group is expected to lower the energy of the diene's frontier molecular orbitals, making it a more suitable partner for electron-rich dienophiles in normal electron-demand Diels-Alder reactions.

Beyond the diene role, the pyridin-2-one core can also act as a 2π component. For example, the 5,6-double bond of a substituted pyridin-2-one has been shown to react as a dienophile in a Diels-Alder reaction. electronicsandbooks.com Furthermore, photochemical [4+4] cycloadditions have been reported for 2-pyridones, leading to the formation of tricyclic products in a single step from simple aromatic precursors. nih.gov

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into complex molecules. rsc.orgrsc.org For the pyridone scaffold, various LSF methods, particularly those involving C-H bond functionalization, have been developed. These techniques allow for the direct installation of new functional groups onto the core structure without the need for pre-functionalized starting materials.

Site-selective C-H functionalization of 2-pyridones has been achieved at various positions, including C3, C5, and C6, using different catalytic systems. nih.gov These transformations can be controlled by radical, organometallic, or directing group strategies. nih.gov For instance, visible-light-promoted photoredox catalysis has been employed for the C3-selective alkylation and arylation of 2-pyridones. nih.gov The C6 position, being the most electron-deficient site, can be functionalized through Ni/Al cooperative catalysis. nih.gov

Recent advances have also demonstrated the feasibility of meta-C-H functionalization of pyridines via a redox-neutral dearomatization-rearomatization process, enabling the introduction of a wide range of functional groups. nih.gov These LSF approaches offer a versatile toolkit for modifying the 4-(methylsulfonyl)pyridin-2(1H)-one scaffold at positions that are not readily accessible through classical methods.

Table 2: Selected Late-Stage Functionalization Strategies for the Pyridone Core This table highlights modern methods applicable for the diversification of pyridone-containing molecules.

| Position | Functionalization Type | Catalytic System / Method | Reference |

|---|---|---|---|

| C3 | Alkylation / Arylation | Visible-light photoredox catalysis (e.g., Ir(ppy)3) | nih.gov |

| C3 | Arylation | Iron-based catalysis with K2S2O8 | nih.gov |

| C5 | - | Directed C-H functionalization strategies are often required to overcome electronic bias. | nih.gov |

| C6 | Alkenylation | Ni/Al cooperative catalysis | nih.gov |

| meta-Positions | Trifluoromethylation, Halogenation, etc. | Redox-neutral dearomatization-rearomatization | nih.gov |

Reactions for the Formation of Fused Heterocyclic Systems

The 4-(methylsulfonyl)pyridin-2(1H)-one scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Various annulation strategies have been developed to construct additional rings onto the pyridone core.

One such approach involves the intramolecular cyclization of appropriately substituted pyridone derivatives. For example, a 3-thiocyano-4-amino-2-pyridone has been shown to undergo intramolecular cyclization to form a bicyclic 2-imino-1,2-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. rsc.orgrsc.org Another strategy is the self-[3+2] annulation reaction of pyridinium (B92312) salts, which can lead to the formation of N-indolizine-substituted pyridine-2(1H)-ones under mild conditions. rsc.orgrsc.org

Furthermore, the synthesis of fused heterocycles like tetrahydroisoquinolines can be achieved via intramolecular sulphonamidomethylation followed by a desulfonylation step. rsc.org These methods provide pathways to novel polycyclic structures with potential biological activities, starting from the foundational pyridone ring. wiley.commiamioh.edu

Chemical Transformations Involving the Sulfonyl Moiety

The methylsulfonyl group at the C4 position is not merely a passive substituent; it can actively participate in or be the target of chemical transformations. A key reaction of aryl sulfonyl groups is desulfonation, which typically involves heating the compound in a strong acid. masterorganicchemistry.comnumberanalytics.com This reversibility allows the sulfonyl group to be used as a blocking or directing group in synthesis, which can later be removed to restore the C-H bond. masterorganicchemistry.comwikipedia.org

The sulfonyl group can also be transformed into other functionalities. For instance, pyridyl pyrimidylsulfones have been used as precursors for pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions. acs.org In this process, the sulfone is converted in situ to a sulfinate, which then participates in the catalytic cycle. This strategy enables the formation of C-C bonds and allows for the late-stage functionalization of the pyridine ring at the position of the sulfonyl group. acs.org Additionally, the direct preparation of 4-picolyl aryl sulfones from 4-alkylpyridines and aryl sulfonyl chlorides has been reported, highlighting the reactivity of sulfonyl chlorides in forming C-S bonds at activated positions. acs.org

Biological Mechanism Research and Molecular Interactions of 4 Methylsulfonyl Pyridin 2 1h One Derivatives

Investigation of Molecular Targets and Ligand-Target Binding Mechanisms

The therapeutic effects of 4-(methylsulfonyl)pyridin-2(1H)-one derivatives are rooted in their specific interactions with biological macromolecules. Molecular docking studies have been instrumental in elucidating these binding mechanisms.

A primary molecular target for many derivatives is the cyclooxygenase-2 (COX-2) enzyme. Docking studies have shown that the methylsulfonyl (SO2Me) pharmacophore is a key feature for binding. This group inserts into a secondary pocket of the COX-2 active site, where it can form hydrogen bonds with crucial amino acid residues such as Arginine-513 and Histidine-90. This interaction is critical for the selective inhibition of COX-2 over the COX-1 isoform.

Beyond COX enzymes, other pyridine (B92270) derivatives have been investigated for their interactions with different targets. For instance, a semisynthetic tetrahydroisoquinoline derivative, 22-(4′-pyridinecarbonyl) jorunnamycin A, was shown through molecular docking to bind effectively within the kinase domains of MEK1, ERK1, and ERK2. The binding is stabilized by a combination of hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic interactions. The calculated binding energies for these interactions were -9.1, -9.9, and -8.8 kcal/mol for MEK1, ERK1, and ERK2, respectively, indicating potent inhibitory potential.

Similarly, studies on 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors of NADPH oxidase 2 (NOX2) revealed that these compounds bind at the NADPH binding site, effectively blocking its function. The specific orientation and interactions, such as hydrophobic interactions with residues like Tyrosine-324, are crucial for their inhibitory activity. These examples highlight the versatility of the pyridine scaffold in targeting diverse protein families through specific, high-affinity binding.

Enzyme Inhibition Profiling and Mechanistic Elucidation (e.g., p38α MAPK, COX-1/2, transcriptases)

The functional consequence of the molecular binding described above is often the inhibition of enzyme activity. Extensive research has profiled the inhibitory effects of 4-(methylsulfonyl)pyridin-2(1H)-one derivatives against several key enzymes implicated in disease.

Cyclooxygenase-1/2 (COX-1/2) Inhibition: A major focus of research has been on the development of selective COX-2 inhibitors, which are sought after for their anti-inflammatory properties without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Derivatives based on imidazo[1,2-a]pyridine (B132010) and imidazo[2,1-b]thiazole (B1210989) scaffolds, featuring the 4-(methylsulfonyl)phenyl group, have demonstrated potent and selective COX-2 inhibition.

For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were found to be selective COX-2 inhibitors, with one of the most potent compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), exhibiting a COX-2 IC50 value of 0.07 µM and a selectivity index of 508.6. Another study on imidazo[1,2-a]pyridine derivatives identified compounds with IC50 values as low as 0.05 µM for COX-2. The high selectivity is attributed to the specific interactions of the methylsulfonyl group within the larger, more accommodating active site of COX-2 compared to COX-1.

Table 1: In-vitro COX-2 Inhibition Data for Selected 4-(Methylsulfonyl)phenyl Derivatives

| Compound Scaffold | Specific Derivative Example | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 508.6 | |

| Imidazo[1,2-a]pyridine | 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | 0.07 | 217.1 | |

| Imidazo[2,1-b]thiazole | N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | 0.08 | >250 | |

| Imidazo[1,2-a]pyridine | 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | 0.05 | Not specified | |

| Pyridine | 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine | 0.019 | 1579 |

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38α MAPK is a key regulator of inflammatory processes and has been explored as a therapeutic target. Inhibition of p38α has shown potential in preclinical models of Alzheimer's disease. While specific derivatives of 4-(methylsulfonyl)pyridin-2(1H)-one as p38α inhibitors are a subject of ongoing research, the broader class of pyridinyl imidazole (B134444) inhibitors, such as SB203580 and SB202190, are well-known p38α/β inhibitors. However, studies have cautioned that some of these inhibitors can interfere with cellular processes like autophagy in a p38-independent manner, highlighting the need for careful mechanistic validation. Research has demonstrated that p38α inhibition can provide cognitive benefits in models of mixed pathologies primarily by rescuing neuronal function, rather than altering the primary pathologies themselves.

Modulation of Intracellular Signaling Pathways (e.g., ROS generation, cell cycle)

By inhibiting key enzymes, 4-(methylsulfonyl)pyridin-2(1H)-one derivatives can modulate downstream intracellular signaling pathways, which underlies their broader biological effects.

Reactive Oxygen Species (ROS) Generation: Derivatives targeting NADPH oxidase 2 (NOX2) have a direct impact on ROS generation. NOX2 is a primary source of superoxide (B77818) in various cell types, and its overactivity is linked to numerous pathologies. By blocking the NADPH binding site, inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold can prevent the pathological effects of amyloid-beta, such as oxidative stress and toxicity in microglial cells.

Cell Cycle and Apoptosis: The p38 MAP kinase pathway, a target for some pyridine derivatives, is known to play a significant role in the regulation of the cell cycle and senescence. Furthermore, derivatives that inhibit the MEK/ERK pathway can have profound effects on cell fate. For example, 22-(4′py)-JA was found to induce apoptosis in non-small-cell lung cancer cells by inhibiting ERK1/2 and MEK1. This inhibition leads to a decrease in the levels of the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death.

The inhibition of COX-2 can also indirectly influence signaling pathways related to cell proliferation and survival, as prostaglandins, the products of COX-2 activity, are known to be involved in these processes.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of 4-(methylsulfonyl)pyridin-2(1H)-one, SAR studies have provided clear guidance for rational drug design.

A central finding across many studies is the importance of the 4-(methylsulfonyl)phenyl group for COX-2 selectivity. The main variations are typically made on the central heterocyclic core and its other substituents to enhance potency and fine-tune properties.

Table 2: Summary of Structure-Activity Relationships for Pyridine Derivatives

| Scaffold/Series | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine (COX-2 Inhibitors) | Substitution at C-3 of the imidazo[1,2-a]pyridine ring. | The nature and size of the Mannich base at C-3 significantly affect COX-2 inhibitory activity. A morpholine (B109124) ring was found to be optimal in one study. | |

| Imidazo[2,1-b]thiazole (COX-2 Inhibitors) | Varying the amine substituent at C-5 of the imidazo[2,1-b]thiazole ring. | Both potency and selectivity were affected by the type and size of the amine. A small N,N-dimethylamine group proved most potent. | |

| 1,3-Diarylurea Derivatives (COX-2 Inhibitors) | Adding a hydrogen bond acceptor (e.g., methoxy (B1213986) or fluorine) at the para-position of the N-3 phenyl ring. | Improved potency and selectivity for COX-2 inhibition. | |

| 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines (COX-2 Inhibitors) | Introduction of a substituent at C5 of the central pyridine ring. | A chloro substituent at the C5 position (as in compound 33) was identified as optimal for COX-2 activity. | |

| General Pyridine Derivatives (Antiproliferative) | Presence and position of -OMe, -OH, -C=O, and -NH2 groups. | These groups generally enhance antiproliferative activity. | |

| General Pyridine Derivatives (Antiproliferative) | Presence of halogen atoms or bulky groups. | These modifications tend to decrease antiproliferative activity. |

These SAR studies demonstrate that subtle changes to the molecular structure can lead to significant differences in biological activity, allowing for the iterative optimization of lead compounds.

Design and Evaluation of Multi-Target Compounds

The complexity of many diseases, which often involve multiple biological pathways, has driven interest in polypharmacology—the concept of designing single molecules that can modulate multiple targets. This approach can offer improved efficacy and a reduced risk of drug resistance compared to single-target agents.

The challenge in designing multi-target drugs lies in achieving a balanced activity profile against the desired targets while maintaining drug-like properties. Generative artificial intelligence models are emerging as powerful tools to design novel molecules with desired multi-target profiles.

An example of a potential multi-target agent is the pyridine derivative 22-(4′py)-JA, which was shown to inhibit both MEK1 and ERK1/2, two sequential kinases in the same signaling pathway. Another area of exploration is the development of compounds that simultaneously inhibit kinases like MEK1 and mTOR. The design of such compounds often involves identifying a common scaffold that can be elaborated to fit into the binding sites of both target proteins.

While the development of multi-target drugs is complex, the pyridine scaffold, with its demonstrated ability to be tailored for various targets like COX-2, p38 MAPK, and other kinases, presents a promising framework for the rational design of the next generation of polypharmacological agents.

Advanced Applications of 4 Methylsulfonyl Pyridin 2 1h One and Its Derivatives

Integration into Functional Organic Materials

There is limited specific information in the searched scientific literature detailing the integration of 4-(Methylsulfonyl)pyridin-2(1H)-one into functional organic materials. However, research into related compounds suggests potential applications. For instance, the complexation of similar sulfonamide derivatives with metal ions like Zinc(II) and Copper(II) has been shown to alter their electronic properties, which may lead to increased biological and catalytic potential for use in the chemical industries. sciencepublishinggroup.com The methylsulfonyl group generally enhances solubility and reactivity, while the pyridine (B92270) ring provides a site for various chemical modifications, making derivatives of this compound candidates for the development of new materials.

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

The 4-(methylsulfonyl)pyridin-2(1H)-one scaffold is a valuable building block in synthetic organic chemistry due to the presence of multiple reactive sites. The pyridine ring, the active methylene (B1212753) group adjacent to the sulfone, and the pyridinone moiety itself allow for a variety of chemical transformations. These reactions include oxidation to form sulfone derivatives, reduction of the ketone group to an alcohol, and substitution of the methylsulfonyl group.

This versatility makes the compound and its close analogues useful starting materials for constructing more complex molecules with potential biological activity. The methylsulfonylphenyl moiety, in particular, is a common feature in molecules designed for drug discovery. The synthesis of these complex structures often relies on modern synthetic methods, including cross-coupling reactions catalyzed by palladium.

The utility of this structural framework is demonstrated by its presence in a variety of more complex chemical structures available from chemical suppliers that serve the research and development sector. These compounds are typically used as intermediates in multi-step syntheses.

Table 1: Examples of Complex Molecules Synthesized from Related Building Blocks

| Compound Name | CAS Number | Key Structural Moieties |

|---|---|---|

| 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Pyridine, Methylsulfonylphenyl, Ethanone bldpharm.com |

| 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone | 27302-94-9 | Pyridine, Methylsulfonyl, Ethanone |

Contribution to Chemical Libraries for Synthetic Method Development and Screening

Compound libraries, or chemical libraries, are curated collections of chemicals used for high-throughput screening (HTS) to identify "hit" molecules that can interact with a biological target. bio-connect.nl These libraries are essential tools in early-stage drug discovery and are assembled by commercial vendors and academic institutions. bio-connect.nlmedchemexpress.comcolumbia.edu To maximize the chances of finding a hit, these libraries are designed to be structurally diverse and contain compounds with drug-like properties. bio-connect.nlcolumbia.edu

Derivatives of 4-(methylsulfonyl)pyridin-2(1H)-one are included in such screening collections. The presence of the methylsulfonyl and pyridine groups makes these compounds valuable additions to libraries focused on identifying new bioactive agents. For example, specific derivatives are available as part of commercially accessible screening compound collections used in hit-to-lead campaigns.

Table 2: Example of a 4-(Methylsulfonyl)phenyl-pyridine Derivative in a Screening Library

| Compound Name | Library/Platform | Provider |

|---|

The inclusion of such compounds in these libraries facilitates the discovery of novel chemical entities with specific biological activities. medchemexpress.com Researchers can screen these libraries against various molecular targets, and the resulting hits can serve as starting points for lead optimization and the development of new therapeutic agents.

Analytical Methodologies for the Characterization and Research of 4 Methylsulfonyl Pyridin 2 1h One

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of 4-(Methylsulfonyl)pyridin-2(1H)-one, enabling the separation of the compound from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as routine purity checks, high-resolution separation, or structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for determining the purity of 4-(Methylsulfonyl)pyridin-2(1H)-one. By employing a stationary phase, typically a packed column, and a liquid mobile phase, HPLC separates components of a mixture based on their differential interactions with both phases. For a compound like 4-(methylsulfonyl)pyridin-2(1H)-one, which possesses polar functional groups (sulfone and amide) and an aromatic ring, reversed-phase HPLC is a common and effective approach. ptfarm.plnih.gov

In a typical reversed-phase setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com The separation is based on the principle that more polar compounds will elute earlier, while less polar compounds will be retained longer by the column. The presence of the methylsulfonyl and pyridinone moieties makes the molecule relatively polar, influencing its retention time. A UV detector is commonly used for quantification, as the pyridinone ring contains a chromophore that absorbs ultraviolet light. nih.govresearchgate.net The purity of a sample is assessed by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Method validation typically includes assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.plresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Pyridine (B92270) Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.com | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient mdpi.com | Eluent to carry the sample through the column. |

| Buffer | 0.1% Formic Acid or Ammonium Acetate nih.gov | Controls pH and improves peak shape. |

| Flow Rate | 1.0 mL/min nih.gov | Determines the speed of the analysis and separation efficiency. |

| Detection | UV at a specific wavelength (e.g., 260 nm) nih.gov | Quantifies the compound based on its UV absorbance. |

| Column Temp. | 25-40 °C researchgate.net | Affects retention time and viscosity of the mobile phase. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. plos.org This method is invaluable not only for assessing purity but also for confirming the identity and structure of 4-(Methylsulfonyl)pyridin-2(1H)-one. After the compound is separated from other components by the LC system, it is introduced into the mass spectrometer. The MS ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

For 4-(Methylsulfonyl)pyridin-2(1H)-one (molecular formula C₆H₇NO₃S, molecular weight 173.19 g/mol ), a common ionization technique like Electrospray Ionization (ESI) would typically produce a protonated molecular ion [M+H]⁺ at an m/z value of approximately 174.19. chemscene.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting product ions, offering detailed structural information and enhancing the selectivity of the analysis. nih.gov

Table 2: Expected LC-MS Data for 4-(Methylsulfonyl)pyridin-2(1H)-one

| Parameter | Expected Value/Result | Significance |

|---|---|---|

| Molecular Formula | C₆H₇NO₃S | Defines the elemental composition. chemscene.com |

| Molecular Weight | 173.19 | The calculated mass of the molecule. chemscene.com |

| Ionization Mode | ESI+ (Positive Electrospray Ionization) | Generates protonated molecules for detection. |

| Parent Ion [M+H]⁺ | m/z ≈ 174.0270 | Confirms the molecular weight of the compound. |

| Key Fragment Ions | Dependent on MS/MS collision energy | Provides structural information by showing how the molecule breaks apart. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically less than 2 µm) and operates at much higher pressures than conventional HPLC systems. austinpublishinggroup.comnih.gov These modifications lead to substantial improvements in three key areas: resolution, speed, and sensitivity. austinpublishinggroup.com

The application of UPLC for the analysis of 4-(Methylsulfonyl)pyridin-2(1H)-one offers several advantages. The increased resolution allows for better separation of the main compound from closely related impurities, leading to more accurate purity assessments. The analysis time can be reduced significantly, sometimes by a factor of nine compared to traditional HPLC, which increases sample throughput. nih.govresearchgate.net Furthermore, the sharper and narrower peaks produced by UPLC result in greater peak heights and thus enhanced sensitivity, making it ideal for detecting trace-level impurities. researchgate.net The reduced solvent consumption also makes UPLC a more cost-effective and environmentally friendly technique. austinpublishinggroup.com

Table 3: Comparison of HPLC and UPLC Technologies

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm austinpublishinggroup.com |

| Operating Pressure | 6,000-9,000 psi | 15,000-22,000 psi nih.gov |

| Resolution | Good | Excellent, sharper peaks austinpublishinggroup.com |

| Analysis Time | Longer | Significantly shorter nih.gov |

| Sensitivity | Standard | Higher researchgate.net |

| Solvent Consumption | Higher | Lower researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of 4-(Methylsulfonyl)pyridin-2(1H)-one. azom.com This method is fundamental for verifying the empirical formula of a newly synthesized compound and serves as a critical check of its compositional purity. nih.gov The technique works by combusting a small, precisely weighed amount of the substance in an oxygen-rich environment. azom.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified.

The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula (C₆H₇NO₃S). For a compound to be considered pure, the experimental values must fall within a narrow margin of the calculated values, typically ±0.4%, a standard accepted by most scientific journals for publication of new compounds. nih.govnih.gov Any significant deviation can indicate the presence of impurities, such as residual solvents or byproducts.

Table 4: Theoretical vs. Acceptable Found Values in Elemental Analysis for C₆H₇NO₃S

| Element | Theoretical Percentage (%) | Acceptable Range for Pure Sample (±0.4%) |

|---|---|---|

| Carbon (C) | 41.59 | 41.19 - 41.99 |

| Hydrogen (H) | 4.07 | 3.67 - 4.47 |

| Nitrogen (N) | 8.09 | 7.69 - 8.49 |

| Sulfur (S) | 18.52 | 18.12 - 18.92 |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a straightforward and widely accessible method for quantifying 4-(Methylsulfonyl)pyridin-2(1H)-one in solution, provided it is the only component that absorbs light at the chosen wavelength. The technique is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The pyridin-2(1H)-one moiety in the molecule acts as a chromophore, absorbing light in the UV region of the electromagnetic spectrum. researchgate.netnist.gov To quantify the compound, a wavelength of maximum absorbance (λmax) is first identified by scanning the UV-Vis spectrum. Then, a series of standard solutions with known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear calibration curve. researchgate.net

Table 5: Hypothetical Data for a UV-Vis Spectrophotometry Calibration Curve

| Standard Solution | Concentration (µg/mL) | Absorbance at λmax |

|---|---|---|

| 1 | 2.0 | 0.150 |

| 2 | 4.0 | 0.300 |

| 3 | 6.0 | 0.450 |

| 4 | 8.0 | 0.600 |

| 5 | 10.0 | 0.750 |

| Unknown Sample | ? | 0.525 |

Q & A

Q. What are the standard synthetic routes for 4-(Methylsulfonyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as:

- Nucleophilic substitution to introduce the methylsulfonyl group.

- Cyclization reactions to form the pyridinone core.

- Acid-catalyzed hydrolysis (e.g., refluxing in 1 N HCl for 72 hours) to remove protective groups, as demonstrated in analogous pyridin-2(1H)-one syntheses .

Key reagents include ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate and methylsulfonyl chloride. Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (80–100°C for cyclization), and stoichiometric ratios (1.1–1.5 eq of methylsulfonylating agents) to improve yields .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of 4-(Methylsulfonyl)pyridin-2(1H)-one?

- 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methylsulfonyl protons (singlet at δ 3.0–3.5 ppm).

- 13C NMR : Confirm carbonyl (C=O at ~165 ppm) and methylsulfonyl (SO2CH3 at ~45 ppm) groups.

- IR : Detect C=O stretching (~1680 cm⁻¹) and S=O vibrations (~1150–1300 cm⁻¹).

- Mass spectrometry : Molecular ion peak [M+H]+ at m/z ≈ 200–220 .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Enzyme inhibition assays : Test against kinases or proteases, given the methylsulfonyl group’s role in enhancing binding affinity .

- Cellular viability assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines.

- Receptor binding studies : Use radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Substituent variation : Replace the methylsulfonyl group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess impact on receptor binding .

- Heterocycle modification : Introduce piperazine or imidazole rings at the pyridinone’s C-4 position to enhance solubility and target selectivity .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) .

Q. What experimental and computational strategies resolve contradictions in reported biological data?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm activity thresholds .

- Statistical analysis : Apply ANOVA with Bonferroni correction to compare treatment groups and minimize false positives .

- Molecular dynamics simulations : Model compound-receptor interactions to explain divergent results (e.g., conformational flexibility in binding pockets) .

Q. How can X-ray crystallography clarify the compound’s 3D conformation and binding mode?

- Crystallization : Dissolve the compound in methanol-diethyl ether (1:1 v/v) and allow slow evaporation to obtain single crystals .

- Data collection : Use synchrotron radiation for high-resolution (<1.8 Å) structure determination.

- Density functional theory (DFT) : Compare experimental bond lengths/angles with computational models to validate electronic effects of the methylsulfonyl group .

Q. What methodologies optimize synthetic yield and purity for scale-up?

- Catalytic systems : Employ palladium catalysts (e.g., Suzuki-Miyaura coupling) for regioselective functionalization .

- Purification techniques : Use flash chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization in ethanol .

- Process analytics : Monitor intermediates via HPLC-MS to identify and remove byproducts (e.g., des-methylsulfonyl derivatives) .

Q. How does pH and temperature affect the compound’s stability in aqueous solutions?

- Accelerated stability studies : Incubate the compound in buffers (pH 2–9) at 25–60°C for 72 hours.

- Degradation analysis : Use LC-MS to detect hydrolysis products (e.g., pyridinone ring opening under acidic conditions) .

- Recommendation : Store lyophilized at -20°C; reconstitute in DMSO for biological assays .

Q. What molecular modeling approaches predict pharmacokinetic properties (e.g., logP, bioavailability)?

- QSAR models : Train algorithms on pyridinone derivatives with known ADME data.

- In silico tools : SwissADME or pkCSM to estimate logP (~1.5–2.0), Caco-2 permeability, and CYP450 inhibition .

- Validation : Compare predictions with in vivo pharmacokinetic studies in rodents .

Q. How can target engagement be validated in disease models (e.g., cancer, inflammation)?

- Knockout/knockdown models : Use CRISPR-Cas9 to delete putative targets (e.g., kinases) and assess compound efficacy loss .

- Biomarker analysis : Measure downstream markers (e.g., phosphorylated ERK for kinase inhibition) via Western blot .

- In vivo efficacy : Administer the compound in xenograft models (e.g., 10–50 mg/kg, oral) and monitor tumor growth inhibition .

Tables for Key Data

Q. Table 1: Spectroscopic Data for 4-(Methylsulfonyl)pyridin-2(1H)-one

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| 1H NMR (600 MHz) | δ 7.2 (d, J=6 Hz, 1H), δ 3.3 (s, 3H) | |

| IR | 1680 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O) | |

| MS (ESI+) | [M+H]+ = 215.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.